An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene
An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Halogenated Building Block
1,3-Dibromo-5-fluorobenzene, identified by the CAS number 1435-51-4 , is a significant aryl fluorinated building block in modern organic synthesis.[1] Its strategic placement of two bromine atoms and one fluorine atom on the benzene ring imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis. The fluorine atom, in particular, can influence the electronic properties of the final molecule, which is a critical consideration in designing new drug candidates and advanced materials.
Core Properties and Identification
A clear understanding of the physicochemical properties of 1,3-Dibromo-5-fluorobenzene is fundamental to its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1435-51-4 | [1][2][3] |
| Molecular Formula | C₆H₃Br₂F | [1][2][3] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [3][4] |
| Boiling Point | 204-206 °C at 768 mmHg | [1][3][5] |
| Density | 2.018 g/mL at 25 °C | [1][3][5] |
| Refractive Index (n20/D) | 1.577 | [1][3][5] |
| InChI Key | ASWYHZXKFSLNLN-UHFFFAOYSA-N | [4][5] |
| SMILES | Fc1cc(Br)cc(Br)c1 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 1,3-Dibromo-5-fluorobenzene.
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¹H NMR: The proton NMR spectrum is a key tool for structural verification.[6]
-
¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic distribution characteristic of a dibrominated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F and C-Br stretching frequencies.
Synthesis and Reactivity: A Chemist's Gateway to Complexity
The synthetic utility of 1,3-Dibromo-5-fluorobenzene lies in its capacity to undergo selective cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization.
This compound is a common substrate in several named reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Negishi Coupling: Reaction with organozinc reagents.
The diagram below illustrates the general reactivity of 1,3-Dibromo-5-fluorobenzene in these pivotal cross-coupling reactions.
Caption: Reactivity of 1,3-Dibromo-5-fluorobenzene in cross-coupling reactions.
Key Applications in Research and Development
The versatility of 1,3-Dibromo-5-fluorobenzene makes it a critical component in several areas of chemical innovation.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents. Its structure allows for the precise introduction of functional groups necessary for biological activity.
-
Agrochemicals: This compound is instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.
-
Materials Science: It is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.
-
Medicinal Chemistry: It aids in structure-activity relationship (SAR) studies, helping scientists understand how molecular modifications affect a compound's therapeutic properties.
-
Isotope Labeling: The deuterated form, 1,3-Dibromo-5-fluorobenzene-d3, is used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[8][9]
Safety and Handling
Proper handling of 1,3-Dibromo-5-fluorobenzene is essential to ensure laboratory safety. The following table summarizes its GHS hazard information.
| GHS Information | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10][11][12] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][11][12] |
| Precautionary Statements | P261: Avoid breathing fumes/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid contact with skin and eyes.[13]
-
Store in a tightly closed container in a cool, dry place.[13]
Experimental Protocol: Stille Coupling for Ligand Synthesis
An exemplary application of 1,3-Dibromo-5-fluorobenzene is in the synthesis of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene via a Stille reaction.[1][5][7]
Objective: To synthesize 5-fluoro-1,3-di(2-pyridyl)benzene from 1,3-Dibromo-5-fluorobenzene and 2-(tri-n-butylstannyl)pyridine.
Materials:
-
1,3-Dibromo-5-fluorobenzene
-
2-(tri-n-butylstannyl)pyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,3-Dibromo-5-fluorobenzene in the anhydrous solvent.
-
Reagent Addition: Add 2-(tri-n-butylstannyl)pyridine (2.2 equivalents) to the solution.
-
Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
-
Purification: Purify the crude product by column chromatography to isolate the desired 5-fluoro-1,3-di(2-pyridyl)benzene.
The following diagram outlines this experimental workflow.
Caption: Workflow for the synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene.
References
-
LookChem. (n.d.). Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
-
Hangzhou Zhixing Chemical Co., Ltd. (n.d.). 1,3-Dibromo-5-fluorobenzene SDS. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
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